molecular formula C14H15N3O5 B14302344 Diethyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanedioate CAS No. 113169-50-9

Diethyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanedioate

Cat. No.: B14302344
CAS No.: 113169-50-9
M. Wt: 305.29 g/mol
InChI Key: MVPQRCXTRZKSDM-UHFFFAOYSA-N
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Description

Diethyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanedioate is a chemical compound with a complex structure that includes a benzotriazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanedioate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of diethyl malonate with 4-oxo-1,2,3-benzotriazine in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The benzotriazine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions, typically in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Diethyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Diethyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanedioate involves its interaction with specific molecular targets. The benzotriazine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-1,2,3-benzotriazin-3(4H)-olate
  • 3,4-Dihydro-3-oxo-2H-(1,4)-benzothiazin-2-ylacetic acid

Uniqueness

Diethyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanedioate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

113169-50-9

Molecular Formula

C14H15N3O5

Molecular Weight

305.29 g/mol

IUPAC Name

diethyl 2-(4-oxo-1,2,3-benzotriazin-3-yl)propanedioate

InChI

InChI=1S/C14H15N3O5/c1-3-21-13(19)11(14(20)22-4-2)17-12(18)9-7-5-6-8-10(9)15-16-17/h5-8,11H,3-4H2,1-2H3

InChI Key

MVPQRCXTRZKSDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

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